molecular formula C19H25N3OS B2912665 1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea CAS No. 898458-96-3

1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2912665
CAS No.: 898458-96-3
M. Wt: 343.49
InChI Key: QPDTYSKKAZUUPX-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is a synthetically designed organic compound of significant interest in medicinal chemistry research. This molecule features a complex structure that incorporates both indoline and thiophene heterocyclic systems, linked by an ethyl chain and a tert-butyl urea group. Indoline derivatives are prominent scaffolds in drug discovery due to their diverse biological activities. Recent scientific literature highlights that indoline-based compounds are being actively investigated as potent anti-inflammatory agents, with some analogues functioning as dual inhibitors of key enzymes in the arachidonic acid pathway, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . The inclusion of the thiophene ring, a privileged structure in pharmacology, further enhances the compound's potential for bioactivity, as this moiety is known to contribute to various pharmacological effects and can improve a molecule's ability to interact with biological targets . The specific combination of these pharmacophores makes this urea derivative a valuable chemical probe for researchers studying enzyme inhibition, inflammatory pathways, and structure-activity relationships (SAR) in the development of new therapeutic candidates. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

1-tert-butyl-3-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-19(2,3)21-18(23)20-13-16(17-9-6-12-24-17)22-11-10-14-7-4-5-8-15(14)22/h4-9,12,16H,10-11,13H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDTYSKKAZUUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the indolinyl and thiophenyl precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final urea compound. Common reagents include urea, tert-butyl isocyanate, and various coupling agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the specific reagents and conditions required. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It serves as a probe in biological studies to understand protein interactions and cellular processes.

  • Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: It is utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to fluorophenyl (5h) or benzodioxolyl (5k) analogs, which may enhance blood-brain barrier penetration .
  • Compounds with thiophen-2-yl groups (e.g., 5h, 5k, CAS 1396685-72-5) share electronic properties but differ in substituent effects. For example, the dual thiophene system in may reduce solubility due to increased hydrophobicity.

Key Observations :

  • Urea derivatives with pyridinyl-thiophene scaffolds (e.g., 5h, 5j) demonstrate broad anticancer activity, suggesting the target compound may share similar mechanisms .
  • The absence of a tert-butyl group in 5h and 5k correlates with lower lipophilicity, which may limit CNS penetration compared to the target compound.
  • Rotigotine Hydrochloride (non-urea thiophene derivative) highlights the pharmacological relevance of thiophene in receptor targeting, though the urea group in the target compound may alter binding kinetics .

Biological Activity

The compound 1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea , with CAS number 898458-96-3, is a member of the urea derivatives family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of This compound is C19H25N3OSC_{19}H_{25}N_{3}OS, with a molecular weight of 343.5 g/mol. The structure includes a tert-butyl group, an indoline moiety, and a thiophene ring, which contribute to its biological properties.

PropertyValue
CAS Number898458-96-3
Molecular FormulaC₁₉H₂₅N₃OS
Molecular Weight343.5 g/mol

Anticancer Properties

Recent studies have indicated that urea derivatives exhibit significant anticancer activity. For instance, compounds similar to This compound have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that related thiourea compounds demonstrated antiproliferative effects against U937 cells with IC50 values in the low micromolar range .

The mechanisms through which urea derivatives exert their biological effects often involve the inhibition of specific enzymes or pathways. For example, certain urea compounds have been found to inhibit GSK-3β activity, which is crucial in cancer cell signaling pathways . The ability to form hydrogen bonds due to the NH groups in urea structures is pivotal for binding to target proteins.

Antimicrobial Activity

In addition to anticancer properties, urea derivatives have shown promising antimicrobial activities. Research indicates that these compounds can exhibit antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Case Studies and Research Findings

  • Study on Urea Derivatives : A comprehensive evaluation of various urea derivatives revealed that modifications in their structure significantly affect their biological activities. For example, alterations in the substituents on the urea group can enhance their potency against specific cancer cell lines .
  • Indole-Based Ureas : Another study focused on indole-based ureas found that these compounds could inhibit specific protein kinases involved in cancer progression. The structural diversity provided by substituents like thiophene enhances their therapeutic potential .
  • Docking Studies : Computational studies have been utilized to predict the binding affinity of This compound with various biological targets. These studies suggest that the compound can effectively interact with active sites of enzymes involved in cancer metabolism .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagent/ConditionTemperatureSolventYield (%)Reference
Urea formationTriphosgene, trimethylamine0–5°CTHF~65–70

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Structural validation requires a combination of:

  • 1H/13C NMR : To confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and aromatic protons from indoline/thiophene moieties .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion ([M+H]+) and fragmentation patterns.
  • FT-IR : Urea carbonyl stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Q. Table 2: Key NMR Peaks

Functional Group1H NMR (δ, ppm)13C NMR (δ, ppm)
tert-Butyl1.28 (s, 9H)28.9, 34.5
Thiophene C-H6.8–7.1 (m)125–130
Indoline NH3.4–3.6 (br)-

Basic: What safety protocols are essential during handling?

Answer:

  • Engineering Controls : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during urea formation) .
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats.
  • Emergency Measures : Immediate rinsing with water for skin/eye contact; avoid inhalation of fine powders .

Advanced: How can reaction yields be optimized using Design of Experiments (DoE)?

Answer:
DoE integrates statistical modeling to identify critical parameters:

Factors : Temperature, solvent polarity, reagent stoichiometry.

Response Surface Methodology (RSM) : Maps interactions between variables. For example, THF/water ratios >10:1 improve urea solubility, while excess triphosgene (>1.2 eq) reduces byproducts .

Validation : Replicate runs under optimized conditions (e.g., 0°C, THF, 1.1 eq triphosgene) to confirm reproducibility.

Advanced: How should researchers resolve contradictions in spectral data?

Answer:
Contradictions (e.g., unexpected NMR splitting) may arise from:

  • Rotamers : Urea NH groups can exhibit restricted rotation, causing peak splitting in DMSO-d6. Heating the sample to 60°C often coalesces peaks .
  • Byproducts : LC-MS or 2D NMR (COSY, HSQC) identifies impurities (e.g., unreacted indoline derivatives) .

Advanced: What computational methods predict the compound’s reactivity or interactions?

Answer:

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., enzymes) using software like Gaussian or GROMACS.
  • Interaction Energy Calculations : Quantifies hydrogen bonding or π-π stacking in crystal structures .

Advanced: How is biological activity assessed for urea derivatives?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 values against kinases or proteases using fluorescence-based assays.
    • Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • ADMET Profiling : Solubility (logP), plasma stability, and CYP450 inhibition using HPLC and microsomal preparations.

Q. Table 3: Example Biological Data

AssayConditionResultReference
Kinase Inhibition10 µM compound72% inhibition
logP (HPLC)pH 7.4 buffer2.8 ± 0.3

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